molecular formula C22H15Cl2N3O2S B5203280 3-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

3-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

Cat. No.: B5203280
M. Wt: 456.3 g/mol
InChI Key: BFEGLBUQEHVZIV-UHFFFAOYSA-N
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Description

3-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is an organic compound with a complex structure that includes benzoxazole and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of Benzoxazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazole ring.

    Introduction of Chlorine Atoms: Chlorination reactions are carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The benzoxazole derivative is then coupled with a benzamide derivative using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of thioethers or amides.

Scientific Research Applications

3-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)aniline
  • N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide

Uniqueness

3-chloro-N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is unique due to its specific substitution pattern and the presence of both benzoxazole and benzamide moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-chloro-N-[[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2S/c1-12-5-6-14(21-25-18-11-16(24)7-8-19(18)29-21)10-17(12)26-22(30)27-20(28)13-3-2-4-15(23)9-13/h2-11H,1H3,(H2,26,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEGLBUQEHVZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=S)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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